Lipophilicity Advantage: 5,6-Dimethoxy Isomer is 0.49 LogD₇.₄ Units More Lipophilic Than the 4,7-Dimethoxy Isomer
The 5,6-dimethoxy positional isomer exhibits a predicted logarithmic distribution coefficient at pH 7.4 (logD₇.₄) of 1.58, compared to 1.09 for the 4,7-dimethoxy isomer [1]. This represents a 0.49 log-unit increase, which corresponds to an approximately threefold higher differential partitioning into organic phases at physiological pH. The higher lipophilicity of the 5,6-isomer may confer enhanced passive membrane permeability relative to the 4,7-isomer, making it the preferred choice for cell-based assays requiring intracellular target engagement [2].
| Evidence Dimension | Predicted logD at pH 7.4 (octanol-water distribution coefficient) |
|---|---|
| Target Compound Data | 1.58 (JChem prediction, Chembase) |
| Comparator Or Baseline | 2-Hydrazino-4,7-dimethoxy-1,3-benzothiazole (CAS 872696-10-1): 1.09 (ACD/Labs prediction, ChemSpider) |
| Quantified Difference | ΔlogD₇.₄ = +0.49 (target is ~3× more lipophilic) |
| Conditions | Physiological pH 7.4; in silico prediction using JChem (Chembase) and ACD/Labs Percepta v14.00 (ChemSpider) |
Why This Matters
Higher lipophilicity can directly translate to improved cell membrane permeability, a critical parameter when selecting building blocks for the synthesis of cell-active probes or drug candidates.
- [1] Chembase. 2-Hydrazinyl-5,6-dimethoxy-1,3-benzothiazole. CBID: 113964. LogD (pH 7.4): 1.5785352. http://www.chembase.cn/molecule-113964.html View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
